molecular formula C11H8IN3O B2582003 4-iodo-N-(pyrazin-2-yl)benzamide CAS No. 1250516-70-1

4-iodo-N-(pyrazin-2-yl)benzamide

Cat. No.: B2582003
CAS No.: 1250516-70-1
M. Wt: 325.109
InChI Key: ULPASYKADJIJTN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-iodo-N-(pyrazin-2-yl)benzamide typically involves the reaction of 4-iodobenzoic acid with pyrazin-2-amine under specific conditions. The reaction is usually carried out in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction conditions often include solvents like dichloromethane (DCM) and temperatures ranging from room temperature to reflux conditions.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

4-iodo-N-(pyrazin-2-yl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include palladium catalysts and bases like potassium carbonate (K2CO3).

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the iodine atom. Reagents like hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form biaryl or alkyne derivatives. These reactions typically require palladium catalysts and ligands like triphenylphosphine (PPh3).

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the benzamide or pyrazinyl moieties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-iodo-N-(pyrazin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit enzymes or proteins involved in disease pathways, such as kinases or transcription factors. The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting therapeutic effects .

Comparison with Similar Compounds

4-iodo-N-(pyrazin-2-yl)benzamide can be compared with other similar compounds, such as:

    4-chloro-N-(pyrazin-2-yl)benzamide: Similar structure but with a chlorine atom instead of iodine. It may exhibit different reactivity and biological activity due to the halogen substitution.

    4-bromo-N-(pyrazin-2-yl)benzamide:

    N-(pyrazin-2-yl)benzamide: Lacks the halogen substitution, which can affect its reactivity and interactions with molecular targets.

The uniqueness of this compound lies in its iodine substitution, which can enhance its reactivity in certain chemical reactions and potentially improve its biological activity compared to its analogs .

Properties

IUPAC Name

4-iodo-N-pyrazin-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8IN3O/c12-9-3-1-8(2-4-9)11(16)15-10-7-13-5-6-14-10/h1-7H,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULPASYKADJIJTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC=CN=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8IN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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